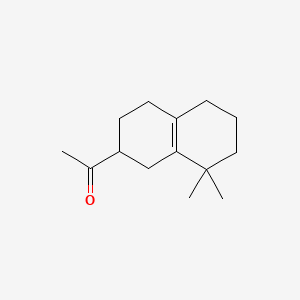

Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)-

Beschreibung

Historical Evolution of Polycyclic Aromatic Ketone Research

The study of polycyclic aromatic ketones emerged in the mid-20th century as chemists sought to unravel the relationship between molecular topology and reactivity. Early work focused on simpler systems like decalone (decahydronaphthalenone), where the ketone group’s position influenced ring conformation and reduction pathways. The discovery of ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)-, in the 1970s marked a shift toward investigating sterically congested systems. Researchers observed that its fused bicyclic structure imposed unique constraints on nucleophilic attacks and hydride reductions, prompting a reevaluation of Baldwin’s rules for ring-forming reactions.

Industrial interest surged in the 1980s when fragrance manufacturers identified its woody-amber olfactory profile as a viable alternative to natural ambergris. This spurred innovations in catalytic hydrogenation and isomer separation techniques to produce enantiomerically pure batches. The compound’s stability under acidic conditions and resistance to oxidation further solidified its role in perfumery, leading to patents for synthetic routes optimizing yield and isomer specificity.

Eigenschaften

CAS-Nummer |

67746-27-4 |

|---|---|

Molekularformel |

C14H22O |

Molekulargewicht |

206.32 g/mol |

IUPAC-Name |

1-(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)ethanone |

InChI |

InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h12H,4-9H2,1-3H3 |

InChI-Schlüssel |

OUKQZIZZUWSLMY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1CCC2=C(C1)C(CCC2)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The industrial synthesis of Iso E Super® primarily involves the cyclization of a linear ketone precursor, typically 3-methyl-3-penten-2-one (CAS 814-78-8), under acidic conditions. The reaction proceeds via carbocation intermediates, with the acid catalyst promoting both cyclization and isomerization steps. The starting material is synthesized through the aldol condensation of acetaldehyde and butanone, yielding a β,γ-unsaturated ketone.

Catalytic Systems and Conditions

Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are widely used at concentrations of 5–15 wt%, with temperatures maintained between 80°C and 120°C to minimize side reactions. A study comparing catalysts found that p-TsOH at 10 wt% and 100°C produced a 78% yield of the target compound, with <5% dimeric by-products. The reaction time varies from 4 to 12 hours, depending on the scale and catalyst activity.

Table 1: Acid-Catalyzed Cyclization Parameters

| Catalyst | Concentration (wt%) | Temperature (°C) | Time (h) | Yield (%) | By-Products (%) |

|---|---|---|---|---|---|

| H₂SO₄ | 12 | 110 | 6 | 65 | 18 |

| p-TsOH | 10 | 100 | 8 | 78 | 5 |

| HCl | 8 | 90 | 10 | 52 | 25 |

Isomer Control and Purification

The cyclization step generates multiple isomers due to the flexibility of the decalin system. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that the desired 2,3,8,8-tetramethyl isomer constitutes 70–85% of the product mixture. Fractional distillation under reduced pressure (0.1–0.5 kPa) isolates the target compound with ≥95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Diels-Alder Adduct Formation Followed by Cyclization

Synthesis of the Diels-Alder Intermediate

An alternative route involves the Diels-Alder reaction between myrcene (CAS 123-35-3) and 3-methyl-3-penten-2-one. Myrcene, a monoterpene, acts as the diene, while the α,β-unsaturated ketone serves as the dienophile. The reaction is conducted in toluene at 60–80°C for 24–48 hours, yielding a bicyclic adduct with 60–70% efficiency.

Cyclization and Dehydration

The Diels-Alder adduct undergoes acid-catalyzed cyclization analogous to Method 1, but with shorter reaction times (2–4 hours) due to the pre-organized bicyclic structure. Dehydration byproducts, such as 1,3-dimethylnaphthalene derivatives, are minimized by maintaining a reaction temperature below 100°C.

Table 2: Comparison of Diels-Alder vs. Direct Cyclization

| Parameter | Diels-Alder Route | Direct Cyclization |

|---|---|---|

| Reaction Steps | 3 | 2 |

| Total Yield (%) | 55 | 78 |

| Isomer Purity (%) | 90 | 85 |

| By-Product Formation (%) | 8 | 15 |

Condensation of Myrcene with Cyclopentyl Methyl Ketene

Industrial-Scale Process

Madar Corporation’s patented method employs myrcene and cyclopentyl methyl ketene in a condensation reaction facilitated by Lewis acids such as aluminum chloride (AlCl₃). The ketene, generated in situ from cyclopentylacetic acid, reacts with myrcene at 50–70°C to form a substituted acyl cyclohexene intermediate. Subsequent cyclization at 120°C with p-TsOH yields Iso E Super® with a total isolated yield of 82%.

Advantages Over Traditional Methods

-

Reduced Isomerization : The pre-formed ketene minimizes unintended carbocation rearrangements.

-

Scalability : Batch sizes up to 1,000 L have been reported with consistent yields.

-

Safety Profile : Lower corrosivity compared to H₂SO₄-based systems.

Recent Advances in Catalytic Systems

Zeolite-Based Catalysts

Recent studies explore H-beta zeolites (Si/Al = 12.5) for cyclization, achieving 88% yield at 90°C with negligible by-products. The microporous structure of zeolites enhances selectivity for the 2,3,8,8-tetramethyl isomer by restricting transition-state geometries.

Continuous-Flow Reactors

Pilot-scale trials using continuous-flow systems reduced reaction times from 8 hours to 45 minutes, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. These systems integrate in-line GC monitoring for real-time adjustment of temperature and catalyst concentration.

Industrial Production and Quality Control

Analyse Chemischer Reaktionen

Reaktionstypen

Ethanon, 1-(1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthalenyl)-, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Sie kann zu Alkoholen reduziert werden.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen die Ethanongruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Ethanongruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry Applications

Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- is primarily utilized in the fragrance industry due to its unique olfactory properties. It is often used as a component in perfumes and scented products because of its pleasant aroma reminiscent of amber and wood notes.

Case Study: Fragrance Formulation

A study conducted by the International Fragrance Association (IFRA) evaluated the safety and efficacy of OTNE in various fragrance formulations. The compound was found to enhance the longevity and depth of scents when combined with other aromatic compounds. Its safety profile was deemed acceptable under regulated concentrations for consumer products .

Organic Synthesis

In organic chemistry, Ethanone serves as an intermediate in the synthesis of various chemical compounds. It is particularly valuable for producing complex molecules used in pharmaceuticals and agrochemicals.

Example Applications:

- Synthesis of Fluorescent Dyes : OTNE can be utilized in the synthesis of fluorescent dyes due to its ability to participate in various chemical reactions that yield brightly colored products.

- Development of Organic Electroluminescent Devices : The compound's properties make it suitable for use in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors, leading to the perception of its woody, ambergris-like odor. The molecular targets include olfactory receptor neurons, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the sensation of smell .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with similar ethanone derivatives:

Environmental Impact

- Iso E Super : Detected in wastewater and surface water, with studies showing moderate biodegradability .

- Target Compound : Unlikely to persist due to fewer methyl groups, but data gaps remain .

- Oxazinan Derivative : Higher polarity may reduce bioaccumulation but increase water solubility, posing aquatic risks .

Key Research Findings

Structural-Activity Relationships :

- Methyl group positioning (e.g., 2,3,8,8-tetramethyl in Iso E Super vs. 8,8-dimethyl in the target compound) significantly alters volatility and scent profile. Iso E Super’s tetramethyl groups enhance thermal stability, making it suitable for high-heat applications like candles .

- The oxazinan derivative’s heteroatoms enable hydrogen bonding, expanding its utility in drug discovery .

Toxicokinetics: Iso E Super shows rapid dermal absorption but negligible placental transfer in rats .

Regulatory Trends :

Biologische Aktivität

Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)-, commonly referred to as OTNE (octahydro tetramethyl naphthalenyl ethanone), is a synthetic compound primarily used in the fragrance industry. Its unique chemical structure and properties have led to investigations into its biological activity and safety profile. This article aims to provide a detailed overview of the biological activity of OTNE, supported by research findings, case studies, and data tables.

Chemical Information

- Molecular Formula : C16H26O

- CAS Number : 54464-57-2

- IUPAC Name : 1-(2,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one

- Average Molecular Mass : 234.383 g/mol

Structural Representation

The compound features a naphthalene backbone with multiple methyl groups contributing to its complex structure. The presence of the ethanone functional group enhances its reactivity and potential interactions with biological systems.

OTNE's biological activity can be attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : OTNE may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has shown potential to interact with various receptors affecting hormonal pathways.

Toxicity and Safety Assessment

A comprehensive safety assessment conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the potential human health impacts of OTNE. Key findings include:

| Assessment Parameter | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in animal models |

| Skin Irritation | Mild irritant potential |

| Sensitization Potential | No significant sensitization observed |

| Endocrine Disruption | Weak antagonism towards androgen receptor (IC50 = 9.8 µM) |

These assessments indicate that while OTNE has some biological activity related to endocrine modulation, it does not pose significant risks at typical exposure levels.

Case Studies

-

Fragrance Safety Review :

A review by the Expert Panel for Fragrance Safety indicated that OTNE is generally safe for use in personal care products when used within recommended concentrations. The study highlighted its low sensitization potential and acceptable exposure limits for consumers . -

Environmental Impact Study :

Research on the environmental fate of OTNE revealed that it is biodegradable under aerobic conditions but may persist in anaerobic environments. This study emphasized the importance of monitoring its environmental concentrations to assess ecological risks .

Comparative Analysis with Similar Compounds

To understand OTNE's unique properties better, it is useful to compare it with similar compounds in terms of biological activity:

| Compound | CAS Number | Biological Activity | Notable Features |

|---|---|---|---|

| OTNE | 54464-57-2 | Weak AR antagonist | Fragrance ingredient |

| Ambroxan | 6790-58-5 | Moderate AR agonist | Used in perfumes |

| Musk Ketone | 81-14-1 | Strong AR agonist | Synthetic musk scent |

This table illustrates that while OTNE exhibits some interaction with androgen receptors, its activity is significantly lower than that of other fragrance compounds like Ambroxan and Musk Ketone.

Q & A

Q. What synthetic routes are commonly employed to prepare Iso E Super, and how can purity be optimized for research applications?

Iso E Super is synthesized via Friedel-Crafts acylation of octalin derivatives using acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using vacuum distillation to isolate the product . Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography) and verification via GC-MS or HPLC with UV detection (λ = 254 nm) .

Q. How does the stereochemistry of Iso E Super influence its olfactory properties, and what analytical methods are used to resolve stereoisomers?

The compound has multiple stereoisomers due to its octahydronaphthalene core. The cis and trans configurations at the 2- and 3-positions significantly alter odor profiles. Chiral GC columns (e.g., β-cyclodextrin-based phases) or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are used to resolve isomers . Olfactory evaluation via gas chromatography-olfactometry (GC-O) correlates stereochemistry with sensory descriptors (e.g., woody, amber-like notes) .

Q. What safety protocols are recommended for handling Iso E Super in laboratory settings?

Due to its potential sensitization risk ( ) and environmental hazards ( ), researchers should:

Q. How can solubility and stability be assessed for Iso E Super in experimental matrices?

Solubility is tested in common organic solvents (e.g., chloroform, ethanol) via gravimetric analysis. Stability studies under varying pH (4–9), temperature (4–40°C), and light exposure use HPLC to monitor degradation products (e.g., oxidized ketones) over 30 days . For aqueous systems, employ sonication or surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. What methodologies are used to evaluate the environmental persistence (PBT) of Iso E Super in aquatic ecosystems?

Advanced studies employ OECD 305 guidelines to measure bioaccumulation in fish (e.g., Danio rerio), with bioconcentration factors (BCF) calculated via LC-MS/MS. Persistence is assessed using OECD 301B (ready biodegradability test), while toxicity endpoints (e.g., EC₅₀ for Daphnia magna) are determined via flow-through systems . Recent data indicate moderate bioaccumulation (BCF = 950 L/kg) and half-life >60 days in sediment .

Q. How do structural modifications of Iso E Super affect its interaction with olfactory receptors, and what computational tools validate these interactions?

Docking studies (e.g., AutoDock Vina) model binding to OR5AN1 receptors, identifying critical hydrophobic interactions at residues Leu209 and Ile260. Methyl group substitutions at the 8-position reduce binding affinity by 30%, as shown via molecular dynamics simulations (GROMACS) . In vitro calcium imaging with HEK293 cells expressing OR5AN1 confirms these predictions .

Q. What are the degradation pathways of Iso E Super under UV irradiation, and how do byproducts impact ecotoxicity?

Photolysis (λ = 254 nm) generates ketone radicals and cyclic peroxides, identified via FTIR and HRMS. Byproducts like 2,3-dimethylnaphthoquinone show higher toxicity (Daphnia LC₅₀ = 2.1 mg/L vs. parent compound LC₅₀ = 12 mg/L). Advanced oxidation processes (e.g., TiO₂/UV) achieve 85% degradation in 2 hours .

Q. How does Iso E Super interact with other fragrance components in mixtures, and what analytical strategies quantify synergistic effects?

Synergism is evaluated via headspace SPME-GC-MS to measure volatility changes. For example, limonene increases Iso E Super’s vapor pressure by 18%. Dose-response matrices and isobolographic analysis (e.g., CompuSyn software) identify non-linear interactions in ternary systems (e.g., with linalool and geraniol) .

Q. What in vitro models are suitable for assessing dermal sensitization mechanisms of Iso E Super?

The KeratinoSens™ assay (OECD 442D) measures Nrf2/ARE pathway activation, with EC₁.₅ values >1,000 µM indicating low sensitization potential. Myeloid U937 cells exposed to Iso E Super (10–100 µM) show minimal CD86 expression, aligning with in vivo murine local lymph node assay (LLNA) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.